(3,5-dimethylphenyl)(2-nitrobenzyl)amine
Description
(3,5-Dimethylphenyl)(2-nitrobenzyl)amine is a secondary amine featuring a 3,5-dimethylphenyl group attached to a 2-nitrobenzyl moiety. The compound combines electron-donating methyl groups (on the phenyl ring) and an electron-withdrawing nitro group (on the benzyl ring), creating a unique electronic profile.
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-nitrophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-12(2)9-14(8-11)16-10-13-5-3-4-6-15(13)17(18)19/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLNSFFNFIKLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Key Example: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Activity: Inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ ≈ 10 µM). Comparison: The 3,5-dimethylphenyl group enhances lipophilicity and PET inhibition, likely due to steric stabilization and moderate electron-donating effects. The 2-nitrobenzyl group introduces strong electron-withdrawing effects, which may alter binding affinity compared to carboxamide derivatives.
- Crystal Structure Analog: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () Structural Insight: The 3,5-dimethyl substituents induce asymmetric unit packing with two molecules per unit, influencing solubility and stability.
Quantitative Comparison of Key Parameters
Mechanistic and Functional Insights
- PET Inhibition : Compounds with 3,5-disubstituted phenyl groups (e.g., dimethyl or difluoro) exhibit optimal PET inhibition due to balanced lipophilicity and electronic effects . The target compound’s nitro group may compete with the hydroxynaphthalene moiety in binding to photosystem II, but this requires experimental validation.
- Molecular Docking : Substituent orientation (meta vs. para) and linker groups (amide vs. amine) critically affect binding to biological targets. For example, 3,5-dimethylphenyl derivatives show enhanced hydrophobic interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
